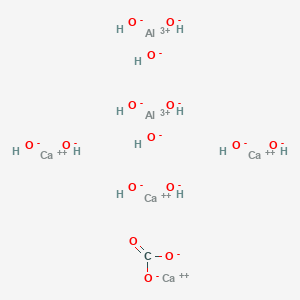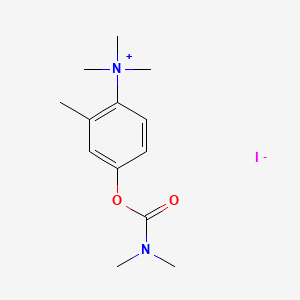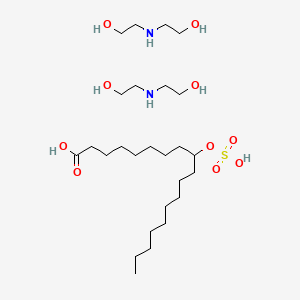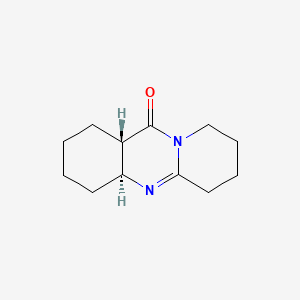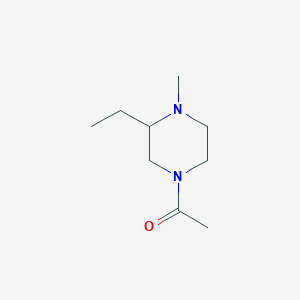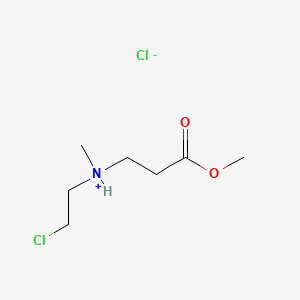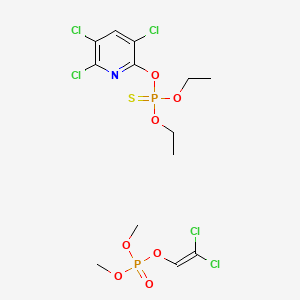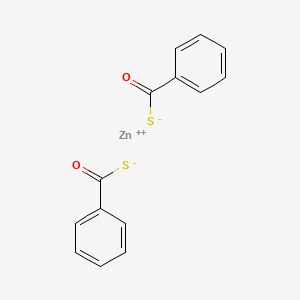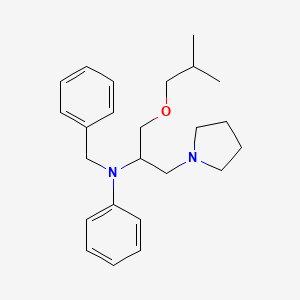
1-Pyrrolidineethanamine, alpha-((2-methylpropoxy)methyl)-N-phenyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methoxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl group and the methoxypropyl chain. Reagents such as benzyl chloride, 2-methylpropyl bromide, and pyrrolidine are often employed. The reactions are usually carried out under controlled temperatures and with specific catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, continuous flow reactors and batch reactors are employed. The process involves precise control of reaction parameters such as temperature, pressure, and pH. Solvent extraction, crystallization, and chromatography are used for the purification of the final product. Scaling up from laboratory synthesis to industrial production requires optimization of each step to maintain efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: : Often leads to the formation of oxides or hydroxylated derivatives.
Reduction: : Can result in the reduction of double bonds or other functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted anilines, pyrrolidine derivatives, and methoxypropyl compounds, depending on the specific reaction pathway and reagents used.
Aplicaciones Científicas De Investigación
N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a ligand in receptor-binding assays.
Medicine: : Investigated for its pharmacological properties, including possible therapeutic applications.
Industry: : Utilized in the production of specialty chemicals and as a potential additive in various formulations.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, which may include enzymes, receptors, or ion channels. The exact mechanism involves the binding of the compound to these targets, altering their activity and leading to various biochemical responses. Pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Comparison and Uniqueness
Compared to other similar compounds, N-[1-(2-Methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]-N-(phenylmethyl)aniline stands out due to its unique combination of structural elements, which confer specific chemical properties and biological activities.
List of Similar Compounds
N-Benzyl-N-(3-pyrrolidinyl)-aniline
N-[1-(Methoxypropyl)-3-pyrrolidinyl]-N-(phenylmethyl)aniline
N-Benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidinyl]aniline
This compound’s distinctive features and versatile applications make it a significant subject of study in various fields.
Propiedades
Número CAS |
49571-04-2 |
|---|---|
Fórmula molecular |
C24H34N2O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-benzyl-N-[1-(2-methylpropoxy)-3-pyrrolidin-1-ylpropan-2-yl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(18-25-15-9-10-16-25)26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 |
Clave InChI |
PNIJGKVOHIQFBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(CN1CCCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


